Product packaging for 2,4-Dichloro-3,5,6-trimethylpyridine(Cat. No.:CAS No. 109371-17-7)

2,4-Dichloro-3,5,6-trimethylpyridine

Cat. No.: B017594
CAS No.: 109371-17-7
M. Wt: 190.07 g/mol
InChI Key: FNOUXTVKTVUSAM-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5,6-trimethylpyridine is a distinct chemical entity characterized by a pyridine (B92270) ring functionalized with two chlorine atoms and three methyl groups. Its specific substitution pattern suggests a molecule of interest in synthetic and medicinal chemistry.

Halogenated pyridines are crucial building blocks in organic synthesis, providing a reactive handle for the introduction of a wide array of functional groups. The carbon-halogen bond allows for a variety of transformations, making these compounds valuable precursors for pharmaceuticals and agrochemicals. Historically, the synthesis of halopyridines, especially those with specific regiochemistry, has been a significant challenge. Early methods often required harsh reaction conditions. However, the development of modern synthetic methodologies has provided more selective and efficient routes to these important intermediates.

Pyridine and its derivatives are among the most important heterocyclic compounds in medicinal chemistry. The pyridine scaffold is a common structural motif found in a vast number of natural products and synthetic drugs. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and act as a basic center, which can be crucial for binding to biological targets. The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, making pyridine derivatives a versatile platform in drug discovery.

The specific compound, this compound, with the CAS number 109371-17-7, is recognized as a distinct chemical entity. letopharm.combldpharm.comchemicalbook.comaablocks.comsynquestlabs.com While extensive peer-reviewed research on this particular molecule is not widely available, its existence is confirmed through its listing in chemical databases and by commercial suppliers. letopharm.combldpharm.comchemicalbook.comaablocks.comsynquestlabs.com Notably, it has been identified as "Omeprazole Impurity 94," which suggests it may be formed as a minor byproduct during the synthesis of the widely used proton-pump inhibitor, omeprazole (B731). chemicalbook.comrxnchem.com The synthesis of such a highly substituted pyridine presents a synthetic challenge, and its emergence as a pharmaceutical impurity underscores the need for a deeper understanding of its formation and properties.

The synthesis of highly functionalized pyridines is an active area of research, with various methods being developed to achieve specific substitution patterns. nih.govacs.orgacs.orglookchem.com The preparation of a molecule with the specific arrangement of chloro and methyl groups as seen in this compound would likely require a multi-step synthetic sequence.

Below are some of the reported physical and chemical properties for this compound:

PropertyValue
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol
CAS Number 109371-17-7
Boiling Point 263.3°C at 760 mmHg
Density 1.223 g/cm³
Refractive Index 1.538
Vapor Pressure 0.0169 mmHg at 25°C
Data sourced from chemical supplier information. letopharm.com

Currently, there is a notable scarcity of published academic research focused specifically on this compound. Its primary identification appears to be as a pharmaceutical impurity. However, based on the reactivity of related halogenated and polysubstituted pyridines, several potential research trajectories can be envisioned.

Future research could focus on the development of efficient and selective synthetic routes to this compound, not only for its potential use as a building block but also to better understand and control its formation as an impurity in pharmaceutical manufacturing. Given the presence of reactive chloro substituents, this compound could serve as a precursor for the synthesis of a library of novel, highly functionalized pyridine derivatives through nucleophilic aromatic substitution reactions. These new compounds could then be screened for potential biological activities, contributing to the field of medicinal chemistry. Furthermore, its properties as a ligand in coordination chemistry or as a component in materials science remain unexplored avenues of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2N B017594 2,4-Dichloro-3,5,6-trimethylpyridine CAS No. 109371-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3,5,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-4-6(3)11-8(10)5(2)7(4)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOUXTVKTVUSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=C1Cl)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381288
Record name 2,4-dichloro-3,5,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109371-17-7
Record name 2,4-dichloro-3,5,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 3,5,6 Trimethylpyridine

Precursor Chemistry and Starting Materials

The foundation of synthesizing 2,4-Dichloro-3,5,6-trimethylpyridine lies in the selection and preparation of an appropriate starting material. The structure of the target molecule logically dictates the choice of a correspondingly substituted pyridine (B92270) ring as the precursor.

Role of 2,3,5-Trimethyl-4,6-dihydroxypyridine as a Key Precursor

The principal precursor for the synthesis of this compound is 2,3,5-Trimethyl-4,6-dihydroxypyridine. This compound provides the essential trimethyl-substituted pyridine core. The synthesis of the final product involves the conversion of the two hydroxyl (-OH) groups on the pyridone ring into chlorine atoms. The dihydroxy nature of this precursor makes it an ideal starting point for a dichlorination reaction, where the hydroxyl groups are replaced by chlorine atoms through the use of specific chlorinating agents.

Chlorination Strategies for Pyridone Ring Systems

The conversion of dihydroxypyridines to their corresponding dichlorinated analogues is a critical step and is typically achieved using powerful chlorinating agents. The most common and historically significant reagents for this transformation are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Utilization of Phosphorus Oxychloride (POCl₃) in Chlorination Reactions

Phosphorus oxychloride (POCl₃) is a widely employed reagent for the chlorination of hydroxy-substituted heterocyclic compounds, including pyridones. nih.govresearchgate.net The reaction of hydroxypyridines with POCl₃ has been a standard procedure for over a century. nih.govresearchgate.net The process generally involves heating the hydroxy-containing substrate in POCl₃, often in the presence of an organic base. researchgate.net The reaction proceeds through the conversion of the hydroxyl groups into better leaving groups, which are subsequently displaced by chloride ions. In many cases, POCl₃ is used in excess to serve as both the reagent and the solvent. researchgate.net The reaction of 2,3,5-Trimethyl-4,6-dihydroxypyridine with POCl₃ leads to the formation of this compound.

Application of Phosphorus Pentachloride (PCl₅) in Chlorination Reactions

Phosphorus pentachloride (PCl₅) is another potent chlorinating agent used for converting hydroxyl groups to chlorine atoms. researchgate.netwikipedia.org It can be used alone or in conjunction with POCl₃. The use of a PCl₅/POCl₃ mixture can be beneficial in certain situations, potentially enhancing the reaction's efficiency. researchgate.net The reaction mechanism involves the electrophilic attack of the hydroxyl group on the phosphorus atom of PCl₅, leading to the formation of an intermediate that readily eliminates to form the chloro-substituted pyridine. While effective, the use of PCl₅, like POCl₃, requires careful handling due to its reactivity.

Systematic Optimization of Chlorination Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates the careful optimization of several reaction parameters. Key factors that influence the outcome of the chlorination reaction include the choice of solvent, reaction temperature, and the molar ratio of reactants.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction yield. While excess POCl₃ can act as a solvent, other organic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and dichloromethane (B109758) (DCM) have been explored in chlorination reactions. researchgate.net

Temperature: The reaction temperature is a critical factor. Chlorination reactions with POCl₃ are often conducted at elevated temperatures, sometimes at the reflux temperature of the reagent. researchgate.net Heating in a sealed reactor to temperatures between 140-160°C has also been shown to be effective. nih.gov

Reactant Ratio: The stoichiometry of the chlorinating agent to the dihydroxypyridine precursor is crucial. While older methods often used a large excess of POCl₃, modern approaches aim to use near-equimolar amounts to improve economic and environmental profiles. nih.govresearchgate.net

Base: The addition of an organic base, such as pyridine, is a common practice in these chlorination reactions. nih.gov

The table below illustrates how reaction conditions can be varied to optimize the synthesis of chlorinated heterocyclic compounds.

ParameterCondition 1Condition 2Condition 3
Chlorinating Agent Excess POCl₃ researchgate.netEquimolar POCl₃ nih.govPOCl₃/PCl₅ mixture
Solvent None (POCl₃ as solvent) researchgate.netSolvent-free nih.govAprotic solvent (e.g., DMF) researchgate.net
Temperature Reflux researchgate.net140-160 °C (Sealed reactor) nih.gov90 °C mdpi.com
Base Organic Base (e.g., Pyridine) nih.govNoneTetramethylammonium chloride researchgate.net
Typical Yield VariesHigh nih.govGood to Excellent mdpi.com

This table is a generalized representation of optimization strategies for chlorination reactions and does not represent specific experimental results for the synthesis of this compound.

Emerging Synthetic Routes and Green Chemistry Approaches for this compound

In recent years, the principles of green chemistry have prompted a shift towards developing more environmentally sustainable synthetic methods in the chemical industry. mdpi.commdpi.com This includes the use of less hazardous reagents, alternative energy sources like microwave irradiation or ultrasound, and solvent-free reaction conditions. researchgate.netsemanticscholar.org

For the synthesis of chlorinated pyridines, research is moving towards protocols that reduce the reliance on large excesses of corrosive reagents like POCl₃. nih.govresearchgate.net One such approach involves using equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor, which simplifies work-up and reduces waste. nih.gov

Other green approaches in organic synthesis that could be adapted for this purpose include:

Catalytic Methods: The use of recyclable catalysts can prevent the formation of hazardous waste and improve atom economy. mdpi.com

Alternative Chlorinating Agents: Investigating less hazardous chlorinating agents is an active area of research. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent, or in environmentally benign solvents like water, reduces waste and environmental impact. researchgate.net

While specific green chemistry routes for the industrial production of this compound are not yet widely published, the general trends in organic synthesis suggest a move towards these more sustainable practices. mdpi.commdpi.com

Chemical Reactivity and Derivatization Studies of 2,4 Dichloro 3,5,6 Trimethylpyridine

Selective Hydrogenation Reactions

Selective hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine allows for the targeted removal of one or both chlorine atoms, leading to different trimethylpyridine derivatives. The regioselectivity of this process is highly dependent on the reaction conditions, including the choice of catalyst and the nature of the reaction medium.

Formation of 2,3,5-Trimethylpyridine (B1346980)

The complete dechlorination of this compound to yield 2,3,5-trimethylpyridine can be achieved through several reductive methods.

The catalytic hydrogenation of this compound over a palladium catalyst is a key method for the synthesis of 2,3,5-trimethylpyridine. nih.gov Palladium on carbon (Pd/C) is a commonly employed catalyst for such transformations, facilitating the removal of both chlorine atoms from the pyridine (B92270) ring. nih.gov

The formation of 2,3,5-trimethylpyridine is favored when the catalytic hydrogenation of this compound is carried out in a neutral or basic solution. nih.gov The presence of a base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the dehalogenation reaction, which in turn influences the reaction pathway and promotes the complete removal of both chlorine substituents. nih.gov

Starting MaterialProductCatalystReaction MediumKey OutcomeReference
This compound2,3,5-TrimethylpyridinePalladium/CarbonNeutral or BasicComplete dechlorination nih.gov

An alternative approach to achieving dechlorination involves the use of zinc metal in an acidic medium. nih.gov While the direct reduction of this compound using this method is not explicitly detailed for this specific substrate in the available literature, the reduction of the related compound 4,6-dichloro-2,3,5-trimethylpyridine to 2,3,5-trimethylpyridine using zinc in an acidic medium has been reported. nih.gov This suggests that zinc in an acidic environment is a potent reducing system for chlorinated pyridines.

Starting MaterialProductReducing AgentReaction MediumReference
4,6-Dichloro-2,3,5-trimethylpyridine2,3,5-TrimethylpyridineZincAcidic nih.gov

Formation of 4-Chloro-2,3,5-trimethylpyridine (B35177)

Selective removal of the chlorine atom at the 2-position of this compound, while retaining the chlorine at the 4-position, leads to the formation of 4-chloro-2,3,5-trimethylpyridine.

The synthesis of 4-chloro-2,3,5-trimethylpyridine is achieved through the catalytic hydrogenation of this compound in an acidic medium. nih.gov In an acidic environment, the regioselectivity of the hydrogenation is altered, favoring the removal of the chlorine atom at the 2-position over the one at the 4-position. nih.gov This selective dehalogenation highlights the critical role of pH in directing the outcome of the reaction.

Starting MaterialProductCatalystReaction MediumKey OutcomeReference
This compound4-Chloro-2,3,5-trimethylpyridinePalladium/CarbonAcidicSelective dechlorination at the 2-position nih.gov

Nucleophilic Substitution Reactions on the Pyridine Ring System

The presence of an electronegative nitrogen atom in the pyridine ring significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring electron-deficient and susceptible to attack by nucleophiles. gcwgandhinagar.com This effect is most pronounced at the positions ortho (2,6) and para (4) to the nitrogen atom. In this compound, both chlorine atoms are positioned for activation towards nucleophilic aromatic substitution (SNAr).

Reactivity Profiles of Chlorine Atoms at Positions 2 and 4

In polychlorinated pyridine systems, the chlorine atom at the 4-position is generally the most susceptible to nucleophilic substitution. This enhanced reactivity is attributed to the superior ability of the para-positioned nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, compared to the ortho position.

For this compound, the chlorine at the C-4 position is predicted to be substantially more reactive than the chlorine at the C-2 position. Nucleophilic attack at C-4 allows the negative charge of the intermediate to be delocalized directly onto the ring nitrogen, a highly stabilizing contributor. Attack at C-2 results in a less stable intermediate. While the flanking methyl groups at C-3 and C-5 might introduce some steric hindrance, the electronic factors are dominant in determining the regioselectivity of the initial substitution.

Table 1: Factors Influencing Regioselective Nucleophilic Substitution

PositionElectronic FactorsSteric FactorsPredicted Reactivity
C-4 ChlorineHigh: Attack is para to the ring nitrogen, allowing for optimal stabilization of the Meisenheimer complex.Moderate: Flanked by methyl groups at C-3 and C-5.High (Preferred site of attack)
C-2 ChlorineModerate: Attack is ortho to the ring nitrogen, providing stabilization, but less effectively than the para position.High: Flanked by a methyl group at C-3 and the pyridine nitrogen.Low (Requires more forcing conditions)

Directed Substitution Strategies for Regioselective Functionalization

Capitalizing on the differential reactivity of the two chlorine atoms, regioselective functionalization is highly feasible.

Monosubstitution: The selective replacement of the C-4 chlorine can be readily achieved by using a stoichiometric amount (one equivalent) of a nucleophile under controlled, mild conditions. Common nucleophiles such as alkoxides, thiolates, and amines will preferentially displace the C-4 chlorine, leaving the C-2 chlorine intact. This provides a straightforward route to 4-substituted-2-chloro-3,5,6-trimethylpyridine derivatives.

Disubstitution: To replace both chlorine atoms, more forcing reaction conditions are necessary. After the initial substitution at C-4, the resulting product is less activated for a second substitution. Therefore, displacing the C-2 chlorine requires higher temperatures, longer reaction times, and/or the use of a stronger or higher concentration of the nucleophile. Stepwise strategies using two different nucleophiles can also be employed to synthesize disubstituted products with distinct functionalities at the C-2 and C-4 positions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is notoriously difficult. The ring nitrogen exerts a powerful electron-withdrawing inductive effect and becomes protonated or complexes with Lewis acids under typical EAS reaction conditions (e.g., nitration, Friedel-Crafts), which severely deactivates the ring towards attack by electrophiles. gcwgandhinagar.comwikipedia.org

In the case of this compound, the ring is substituted with both activating and deactivating groups. The three methyl groups are electron-donating and activating, whereas the two chlorine atoms are electron-withdrawing and deactivating. The net effect, coupled with the intrinsic deactivation by the pyridine nitrogen, renders the aromatic C-H bond (at the C-6 methyl group's analogous position if it were a hydrogen) exceptionally unreactive towards classical electrophilic substitution. Therefore, functionalization of this compound via electrophilic aromatic substitution is not considered a viable synthetic pathway.

Transition Metal-Catalyzed Coupling Reactions and Other Derivatizations

The most effective and versatile methods for the derivatization of this compound involve transition metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. thermofisher.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the organohalide with an organoboron reagent (like a boronic acid or ester) to form C-C bonds. wikipedia.orglibretexts.org Given the halide reactivity trend (I > Br > Cl), chloro-substrates are the least reactive, often requiring specialized, electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) and specific bases to achieve good yields. researchgate.net Regioselective mono-coupling can potentially be controlled by tuning the catalyst, ligands, and reaction conditions, with oxidative addition of the palladium catalyst being the key selectivity-determining step.

Sonogashira Coupling: Used to form C-C bonds between aryl halides and terminal alkynes, this reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The reaction is highly effective for creating arylalkyne structures. For dihalo-substrates, selective mono-alkynylation is often achievable, with the more reactive halide position being functionalized first. libretexts.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a premier method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The development of sophisticated phosphine ligands has enabled the coupling of a vast range of amines and anilines with aryl chlorides. libretexts.orgbeilstein-journals.org This reaction would allow for the selective introduction of primary or secondary amine functionalities at the C-4 and/or C-2 positions of the pyridine ring.

Table 2: Overview of Potential Coupling Reactions for Derivatization

Reaction NamePurpose (Bond Formed)Typical ReagentsTypical Catalyst System
Suzuki-Miyaura CouplingC(sp²) - C(sp²)/C(sp³)Aryl/Alkyl Boronic Acid (R-B(OH)₂)Pd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) + Base (e.g., K₃PO₄, Cs₂CO₃)
Sonogashira CouplingC(sp²) - C(sp)Terminal Alkyne (R-C≡CH)Pd(0) source (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) salt (e.g., CuI) + Amine Base (e.g., Et₃N, DIPEA)
Buchwald-Hartwig AminationC(sp²) - NPrimary/Secondary Amine (R₂NH)Pd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP, DavePhos) + Strong Base (e.g., NaOtBu)

Applications of 2,4 Dichloro 3,5,6 Trimethylpyridine As a Synthetic Intermediate

Precursor to Key Pharmaceutical Building Blocks

A significant application of 2,4-dichloro-3,5,6-trimethylpyridine is its use as a starting material in the synthesis of intermediates for omeprazole (B731) and its derivatives. Omeprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions. The specific substitution pattern of the pyridine (B92270) ring in omeprazole is crucial for its activity, and this compound provides a convenient scaffold for achieving the desired structure.

One of the key intermediates in the synthesis of certain omeprazole derivatives is 2,3,5-trimethylpyridine (B1346980). This compound can be efficiently prepared from this compound through a process of catalytic hydrogenation. nih.gov This reaction involves the removal of both chlorine atoms from the pyridine ring, replacing them with hydrogen atoms. The hydrogenation is typically carried out in a neutral or basic solution to achieve the desired product. nih.gov This method provides a direct route to the core pyridine structure needed for further elaboration into the final active pharmaceutical ingredient.

In a more controlled reaction, this compound can be selectively hydrogenated to produce 4-chloro-2,3,5-trimethylpyridine (B35177), which is another advanced intermediate in the synthesis of omeprazole. nih.gov This selective reduction is achieved by carrying out the hydrogenation in an acidic medium. nih.gov Under these conditions, one of the chlorine atoms is preferentially removed, leaving the other intact for subsequent functionalization. The resulting 4-chloro-2,3,5-trimethylpyridine is a valuable building block as the remaining chlorine atom can be displaced by other functional groups. nih.gov

A typical procedure involves dissolving this compound in a suitable solvent such as ethanol (B145695) with an acid like sulfuric acid, and then subjecting the mixture to hydrogenation over a palladium on carbon (Pd/C) catalyst. nih.gov The reaction progress is monitored, and upon completion, the 4-chloro-2,3,5-trimethylpyridine can be isolated from the reaction mixture. For instance, after evaporation of the alcohol and dilution with water, adjusting the pH allows for extraction of the product into an organic solvent like toluene, yielding the liquid product. nih.gov

Starting MaterialReagents and ConditionsProductYield
This compoundH₂, Pd/C, acidic medium (e.g., ethanol/sulfuric acid)4-chloro-2,3,5-trimethylpyridine78% nih.gov

The 4-chloro-2,3,5-trimethylpyridine synthesized in the previous step serves as a direct precursor to 4-alkoxy-2,3,5-trimethylpyridine derivatives. These alkoxy-substituted pyridines are crucial components of omeprazole and related drugs. The synthesis involves the reaction of 4-chloro-2,3,5-trimethylpyridine with an alkali metal alkoxide, such as sodium methoxide (B1231860), in a dipolar aprotic solvent like dimethylsulfoxide (DMSO). nih.gov This nucleophilic substitution reaction replaces the chlorine atom at the 4-position with an alkoxy group. nih.gov

For example, reacting 4-chloro-2,3,5-trimethylpyridine with sodium methoxide in DMSO at a moderately elevated temperature (e.g., 55-60°C) for several hours results in the formation of 4-methoxy-2,3,5-trimethylpyridine. nih.gov The product can then be isolated through a workup procedure involving dilution with water and extraction with an organic solvent. nih.gov This sequence of reactions, starting from this compound, demonstrates a streamlined and efficient pathway to key pharmaceutical intermediates.

ReactantReagentSolventProduct
4-chloro-2,3,5-trimethylpyridineSodium methoxideDimethylsulfoxide (DMSO)4-methoxy-2,3,5-trimethylpyridine

Contribution to Advanced Organic Synthesis

Due to the lack of specific examples in the provided search results directly linking this compound to the design of complex pyridine-containing molecular architectures or diversity-oriented synthesis, this section cannot be elaborated upon at this time.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 3,5,6 Trimethylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. A typical DFT study provides insights into the molecule's geometry, orbital energies, and charge distribution. Despite the utility of this method, specific DFT calculations for 2,4-Dichloro-3,5,6-trimethylpyridine have not been reported in the available literature.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in this compound, providing key information on bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) and their relative energies. However, no such structural data derived from computational studies for this compound has been published.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy and Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. Specific values for the HOMO and LUMO energies and visualizations of their distributions for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). This analysis is vital for understanding intermolecular interactions. An MEP map for this compound would highlight the electrostatic potential across the molecule, but no such study has been published.

Thermodynamic Property Predictions and Stability Assessments

Computational methods can predict thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. These values are essential for assessing the thermal stability of a compound and predicting the feasibility of chemical reactions. Published theoretical predictions for the thermodynamic properties of this compound are absent from the literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of a compound in various environments (e.g., in solution). This can reveal information about conformational changes and interactions with other molecules. To date, no molecular dynamics simulation studies focusing on this compound have been reported.

Theoretical Mechanistic Studies of Reactions involving this compound

Due to its specific substitution pattern, featuring both activating methyl groups and deactivating, yet displaceable, chloro groups on the pyridine (B92270) ring, this compound presents an interesting subject for theoretical mechanistic studies. However, a detailed review of the scientific literature reveals a notable scarcity of computational investigations focused specifically on this compound. Therefore, to understand the potential reaction mechanisms involving this compound, it is necessary to extrapolate from theoretical studies conducted on analogous substituted pyridines. The primary reaction pathway anticipated for this molecule is nucleophilic aromatic substitution (SNAr), and computational chemistry offers powerful tools to elucidate the intricacies of such mechanisms.

Theoretical investigations into the reactivity of substituted pyridines typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a prominent and widely used approach. These studies are crucial for mapping the potential energy surface of a reaction, which helps in identifying the most probable reaction pathways. Key elements of these computational analyses include the characterization of stationary points—reactants, products, intermediates, and transition states—along the reaction coordinate.

For a reaction such as the nucleophilic substitution on this compound, theoretical studies would aim to answer several fundamental questions:

Regioselectivity: The pyridine ring in this compound has two chlorine atoms at the 2- and 4-positions. A key question for a nucleophilic attack is which of these positions is more susceptible to substitution. Computational models can predict the activation energies for the attack at each site. Generally, in pyridine systems, the 2- and 4-positions are electronically deficient and thus more prone to nucleophilic attack. The combination of electronic effects from the methyl groups and the nitrogen atom would influence the relative reactivity of the C2 and C4 positions.

Reaction Mechanism: Concerted vs. Stepwise: Nucleophilic aromatic substitution reactions can proceed through different mechanisms. The classical SNAr mechanism is a two-step process involving the formation of a stable intermediate known as a Meisenheimer complex. Alternatively, the reaction can occur in a single step, a concerted mechanism, where bond formation and bond cleavage happen simultaneously. nih.gov Computational studies can distinguish between these pathways by searching for a stable intermediate on the potential energy surface. The presence of a distinct energy minimum between the transition states for the formation and breakdown of the intermediate would support a stepwise mechanism. Conversely, the absence of such an intermediate and the presence of a single transition state would indicate a concerted process. nih.gov

Nature of the Transition State: For either a concerted or a stepwise mechanism, the geometry and electronic structure of the transition state(s) are of paramount importance. Theoretical calculations can provide detailed information about the bond lengths and angles of the atoms involved in the transition state, offering insights into the degree of bond formation and bond breaking. Furthermore, analysis of the molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the key orbital interactions that govern the reaction. nih.gov For instance, in nucleophilic substitutions on similar systems, the LUMO of the transition state has been shown to be composed of mixed orbitals from both the nucleophile and the substrate. nih.gov

Influence of Solvents and Catalysts: Computational models can also incorporate the effects of the solvent, which can significantly influence the reaction energetics. Different solvent models, from implicit continuum models to explicit solvent molecules, can be used to simulate the reaction environment more realistically. Similarly, the role of catalysts can be investigated by including the catalytic species in the computational model and determining how it alters the reaction pathway and activation energies.

While specific data for this compound is not available, the general principles derived from computational studies on other chlorinated and methylated pyridines would be applicable. For example, studies on the nucleophilic substitution of various chloro- and fluoro-pyridines have provided a framework for understanding the reactivity and regioselectivity in these systems. rsc.org These studies consistently highlight the importance of the electronic and steric effects of the substituents on the pyridine ring in directing the course of the reaction.

In the absence of direct computational studies on this compound, the following table outlines the types of computational data that would be generated in a typical theoretical mechanistic study of a nucleophilic aromatic substitution reaction on this compound.

Computational ParameterDescriptionHypothetical Example for Nucleophilic Attack on this compound
Activation Energy (ΔE‡) The energy barrier that must be overcome for a reaction to occur. Lower values indicate a faster reaction.A study might predict a lower ΔE‡ for substitution at the 4-position compared to the 2-position, suggesting the 4-substituted product is kinetically favored.
Reaction Energy (ΔErxn) The overall energy change of the reaction (Eproducts - Ereactants). A negative value indicates an exothermic reaction.The calculation could show that the substitution reaction is exothermic, indicating that the products are more stable than the reactants.
Transition State Geometry The arrangement of atoms at the highest point of the energy barrier.The transition state for a stepwise reaction would resemble the Meisenheimer complex, with the nucleophile partially bonded to the carbon atom and the C-Cl bond elongated.
Imaginary Frequency A vibrational mode with a negative frequency, which confirms that the calculated structure is a true transition state.A single imaginary frequency corresponding to the C-nucleophile bond formation and C-Cl bond breaking would be expected.
Natural Bond Orbital (NBO) Analysis A method to study the charge distribution and bonding interactions within a molecule.NBO analysis could reveal the extent of charge transfer from the nucleophile to the pyridine ring in the transition state.

Patent Landscape and Industrial Significance of 2,4 Dichloro 3,5,6 Trimethylpyridine

Patenting of 2,4-Dichloro-3,5,6-trimethylpyridine as a Novel Chemical Compound

The novelty of this compound as a chemical entity is established in the patent literature. A key European patent, EP0226558A2, explicitly claims the compound itself as a novel invention. google.com This patent, filed by H. Lundbeck A/S, underscores the innovative step of its initial synthesis and characterization, setting a legal precedent for its protection as intellectual property. The invention also extended to its direct precursor, 2,3,5-trimethyl-4,6-dihydroxypyridine, which was also claimed as a novel compound. google.com The recognition of this compound as a new chemical substance within this patent highlights its importance as a foundational building block for more complex molecules.

Patent IdentifierTitleApplicant/AssigneeKey Claim
EP0226558A2 Chemical intermediates and methods for their preparationH. Lundbeck A/SThis compound as a novel compound.

Analysis of Patented Synthetic Routes and Manufacturing Processes

The patented methods for the synthesis of this compound primarily revolve around the chlorination of a dihydroxypyridine precursor. The process detailed in patent EP0226558A2 involves the treatment of 2,3,5-trimethyl-4,6-dihydroxypyridine with a chlorinating agent. google.com

A crucial step in this patented synthesis is the reaction with phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or a mixture of the two. google.com The reaction is conducted at elevated temperatures, typically ranging from 70 to 190°C, to achieve high yields and a pure product. google.com This method provides a direct and efficient route to the desired dichlorinated trimethylpyridine derivative.

The precursor, 2,3,5-trimethyl-4,6-dihydroxypyridine, is synthesized through a base-promoted condensation of diethyl (monomethyl)malonate with ethyl-3-amino-2-methyl crotonate. google.com The latter is obtained from the reaction of ethyl (monomethyl)acetoacetate and ammonia. google.com

Another patented process mentioned in the literature involves the catalytic hydrogenation of this compound in a neutral or basic solution to produce 2,3,5-trimethylpyridine (B1346980). google.com This demonstrates the versatility of the target compound in further chemical transformations.

Commercial Relevance as a Key Intermediate in Pharmaceutical Production

The industrial significance of this compound is underscored by its role as a key intermediate in the production of pharmaceuticals. While the specific end products are not always explicitly detailed in the initial patents for the intermediate itself, subsequent patent literature and scientific publications often reveal its application.

Patents related to pyridine (B92270) derivatives frequently highlight their utility in the synthesis of drugs for various therapeutic areas. For instance, pyridine-based intermediates are integral to the manufacture of proton pump inhibitors, a class of drugs that reduce stomach acid production. The structural motif of this compound makes it a valuable precursor for creating more complex substituted pyridines that form the core of these active pharmaceutical ingredients. Its defined substitution pattern allows for selective functionalization at different positions of the pyridine ring, a critical aspect in multi-step pharmaceutical synthesis.

Examination of Patent Citations and Legal Status for Research Implications

An examination of the patent landscape reveals that EP0226558A2, which claims this compound as a novel compound, has a notable legal status. According to patent records, no opposition was filed against this patent within the designated time limit. google.com This unopposed status strengthens the legal standing of the patent and suggests a general acceptance of its novelty and inventiveness by the scientific and industrial communities at the time.

The citation of this patent in subsequent patent applications provides insight into its influence on further research and development. The methodologies and the compound itself have served as a foundation for new inventions in the field of heterocyclic chemistry and medicinal chemistry. The legal protection afforded by the patent ensures that the original inventors or their assignees have the exclusive rights to commercialize this specific synthetic route and the compound as an intermediate, thereby influencing the economic and research strategies of other entities in the field. For researchers, the existence of such a patent necessitates careful consideration of intellectual property rights when working with or developing new applications for this compound.

Q & A

Q. What synthetic routes yield 2,4-Dichloro-3,5,6-trimethylpyridine, and what are their efficiencies?

The compound is synthesized via condensation of ethyl 3-amino-2-methyl-2-butenoate with diethyl 2-methyl-2-pyridinylmethyl sulfinyl-1H-benzimidazole in phosphoryl chloride (POCl₃) at 150°C for 4 hours, achieving a 95% yield . Alternative methods involve cyclizing ethyl 3-amino-2-methylcrotonate with diethyl 2-methylmalonate followed by POCl₃ treatment at 150°C, though yields are not explicitly stated .

Q. How is the structure of this compound confirmed spectroscopically?

Key characterization includes:

  • ¹H NMR (DMSO-d₆): Three singlet peaks at δ 2.20, 2.30, and 2.40 ppm for the methyl groups, confirming their positions .
  • Elemental analysis : Matches theoretical values for C₆H₅Cl₂N (C, H, Cl, N) .
  • Melting point : 70°C, consistent with pure product .

Q. What intermediates are derived from this compound in medicinal chemistry?

  • 4-Methoxy-2,3,5-trimethylpyridine : Synthesized via methoxide substitution of the 4-chloro group, used in gastric acid inhibitors .
  • 2,3,5-Trimethylpyridine : Obtained via full hydrogenolysis, a precursor for omeprazole synthesis .

Advanced Research Questions

Q. How can selective hydrogenolysis be optimized to retain specific chloro substituents?

  • Monochloro retention : Use Pd/C in acidic ethanol/H₂SO₄, selectively removing the 2-chloro group to yield 4-chloro-2,3,5-trimethylpyridine (84% yield) .
  • Full dechlorination : Hydrogenolysis under neutral/basic conditions removes both chlorides, forming 2,3,5-trimethylpyridine . Key factors: Solvent pH and catalyst loading critically influence selectivity.

Q. What strategies prevent 4-nitropyridine byproduct formation during omeprazole intermediate synthesis?

Avoiding nitration conditions and substituting the 4-chloro group with methoxide under controlled basic conditions bypasses nitro derivatives. For example, treating this compound with NaOMe in methanol selectively yields 4-methoxy derivatives without nitration .

Q. How do reaction parameters affect dichlorination efficiency?

  • Temperature : Elevated temperatures (150°C) ensure complete dichlorination .
  • Reagent stoichiometry : Excess POCl₃ (2.6 eq) maximizes yield (95%) .
  • Lower efficiency : Suboptimal POCl₃ or temperatures <150°C result in mixed halide products .

Q. How can contradictory data on hydrogenolysis conditions be resolved?

Systematic comparison of protocols from (acidic conditions) and (neutral conditions) reveals:

  • Acidic media (e.g., H₂SO₄/ethanol) stabilizes the 4-chloro group during hydrogenolysis.
  • Neutral/basic conditions promote full dechlorination. Reproducing these with controlled pH, H₂ pressure, and catalyst loading resolves discrepancies .

Q. What analytical methods differentiate positional isomers in chlorinated derivatives?

  • ¹H NMR : Aromatic proton shifts (e.g., 7.19 ppm vs. 8.2 ppm) distinguish C-2 vs. C-4 substitution patterns .
  • X-ray crystallography : Resolves ambiguous cases by mapping substituent positions .

Methodological Notes

  • Synthesis optimization : Prioritize POCl₃ stoichiometry and autoclave conditions for high yields .
  • Byproduct mitigation : Use methoxide substitution instead of nitration routes for gastric inhibitor intermediates .
  • Selective hydrogenolysis : Adjust pH and catalyst to control dechlorination extent .

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2,4-Dichloro-3,5,6-trimethylpyridine
Reactant of Route 2
2,4-Dichloro-3,5,6-trimethylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.